5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one
Description
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a pyridazine ring
Properties
IUPAC Name |
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-13(2)19-20-15(12)4-5-16(24)23-8-6-22(7-9-23)14-10-17(25)21(3)18-11-14/h10-11H,4-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWHEULMYTARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Each step requires specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Formation of the Pyridazine Ring: This can be synthesized by the condensation of hydrazines with 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the pyridazine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar bioactive properties.
Piperazine: A common scaffold in medicinal chemistry known for its pharmacokinetic properties.
2-Methylpyridazine:
Uniqueness
5-[4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperazin-1-yl]-2-methylpyridazin-3-one is unique due to the combination of these three heterocyclic rings, which may result in synergistic effects and enhanced bioactivity compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
